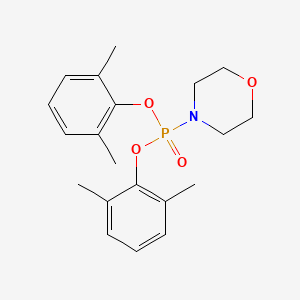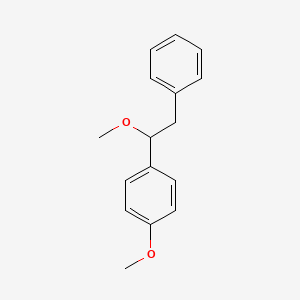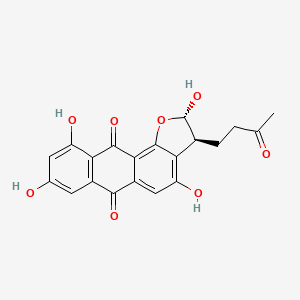
4,4'-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride is a synthetic organic compound that belongs to the class of bis-pyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by an ethene bridge, with each pyridinium ring further substituted with a propyl group. The dichloride indicates the presence of two chloride ions associated with the compound. This structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride typically involves the following steps:
Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge between two pyridine rings. This can be achieved through a reaction between 4-vinylpyridine and a suitable coupling agent under controlled conditions.
Quaternization: The next step involves the quaternization of the pyridine rings. This is done by reacting the ethene-bridged pyridine compound with propyl halide (such as propyl chloride) in the presence of a base to form the quaternary ammonium salt.
Formation of Dichloride Salt: Finally, the quaternary ammonium salt is treated with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyridinium N-oxide derivatives, while reduction may yield pyridine derivatives with reduced functional groups.
科学研究应用
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The ethene bridge and propyl groups play a crucial role in determining the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide: Similar structure but with methyl groups instead of propyl groups and iodide ions instead of chloride ions.
1,2-Bis(4-pyridyl)ethane: Lacks the quaternary ammonium groups and chloride ions.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-propylpyridin-1-ium) dichloride is unique due to its specific substitution pattern and the presence of propyl groups, which impart distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective.
属性
CAS 编号 |
114068-87-0 |
|---|---|
分子式 |
C18H24Cl2N2 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
1-propyl-4-[2-(1-propylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H24N2.2ClH/c1-3-11-19-13-7-17(8-14-19)5-6-18-9-15-20(12-4-2)16-10-18;;/h5-10,13-16H,3-4,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
LFCWMKWAFGNARB-UHFFFAOYSA-L |
规范 SMILES |
CCC[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)


![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

